
Guanidinosuccinic acid
Overview
Description
Guanidinosuccinic acid is a naturally occurring guanidine derivative that has been identified as a uremic toxin. It is formed in the liver through the transamidination of arginine to aspartic acid. This compound has been detected in the urine of patients with renal diseases, particularly those with uremia .
Mechanism of Action
Target of Action
Guanidinosuccinic acid (GSA) is a nitrogenous metabolite . The primary target of GSA is an enzyme named N-amidino-L-aspartic acid amidinohydrolase, which is found in Pseudomonas chlororaphis . This enzyme catalyzes the hydrolysis of N-amidino-L-aspartic acid (this compound) to L-aspartic acid and urea .
Mode of Action
GSA interacts with its target enzyme, N-amidino-L-aspartic acid amidinohydrolase, resulting in the hydrolysis of GSA into L-aspartic acid and urea .
Biochemical Pathways
The metabolism of GSA involves the hydrolysis of the compound by the enzyme N-amidino-L-aspartic acid amidinohydrolase . This reaction results in the production of L-aspartic acid and urea . The enzyme is activated by Co++ in a temperature-dependent reaction .
Pharmacokinetics
In a rat model of cisplatin-induced renal failure, the area under the curve (AUCinf) and half-life (t1/2) of GSA were approximately 7-fold greater than those in normal rats . These results suggest that the renal elimination of GSA is attenuated in cisplatin-treated rats .
Result of Action
The hydrolysis of GSA results in the formation of L-aspartic acid and urea . This reaction is significant as GSA is considered a uremic toxin, and its accumulation in the cerebrospinal fluid (CSF) under uremic conditions is thought to produce neural excitotoxicity .
Action Environment
The action of GSA and its metabolism can be influenced by environmental factors such as diet and the presence of renal failure. For example, the excretion of GSA varies with the protein content of the diet in both humans and rats . In the case of renal failure, the clearance of GSA is reduced, leading to its accumulation in the body .
Biochemical Analysis
Biochemical Properties
GSA is involved in various biochemical reactions. It is formed in the liver from transamidination of arginine to aspartic acid . An enzyme purified from Pseudomonas chlororaphis catalyzes the hydrolysis of N-amidino-L-aspartic acid (guanidinosuccinic acid) to L-aspartic acid and urea . This enzyme, named N-amidino-L-aspartic acid amidinohydrolase, is specific to this compound and N-amidino-L-glutamate .
Cellular Effects
GSA is noted for its nitric oxide (NO) mimicking actions such as vasodilatation and activation of the N-methyl-D-aspartate (NMDA) receptor . It is also known to induce seizures and convulsions in rat, rabbit, and cat by intracisternal injection . These convulsions are thought to be due to depressed functions of serotonergic neurons and accumulated free radicals .
Molecular Mechanism
GSA exerts its effects at the molecular level through various mechanisms. It is a generator of superoxide, hydroxyl radicals, and nitric oxide, and has been shown to induce C6 glial cell death . It is also known to mimic the actions of nitric oxide, such as vasodilatation and activation of the NMDA receptor .
Temporal Effects in Laboratory Settings
It is known that GSA is one of the earliest uremic toxins isolated and its toxicity identified
Dosage Effects in Animal Models
The effects of GSA vary with different dosages in animal models. It is known to induce seizures and convulsions in rat, rabbit, and cat by intracisternal injection
Metabolic Pathways
GSA is involved in the urea cycle, a metabolic pathway that occurs in the liver. It is formed from the transamidination of arginine to aspartic acid . It has also been proposed that GSA can be formed by enzymatic cleavage of argininosuccinate, another product of the urea cycle .
Transport and Distribution
Transporters for guanidino compounds at the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB) contribute to the distribution of GSA in the brain
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanidinosuccinic acid can be synthesized from L-aspartic acid and 2-methyl-2-thiopseudourea sulfate. The reaction involves the transamidination of L-aspartic acid, resulting in the formation of this compound. The product is then purified through repeated crystallizations from water until the contaminating aspartic acid is less than 0.05% .
Industrial Production Methods: The use of automated systems and high-speed analyzers can facilitate the production and analysis of this compound .
Chemical Reactions Analysis
Types of Reactions: Guanidinosuccinic acid undergoes various chemical reactions, including hydrolysis and transamidination. It is hydrolyzed by specific enzymes, such as N-amidino-L-aspartic acid amidinohydrolase, to produce L-aspartic acid and urea .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by enzymes like N-amidino-L-aspartic acid amidinohydrolase.
Transamidination: Involves the transfer of an amidino group from arginine to aspartic acid.
Major Products:
Hydrolysis: Produces L-aspartic acid and urea.
Transamidination: Results in the formation of this compound from arginine and aspartic acid.
Scientific Research Applications
Uremic Toxin and Metabolic Implications
Guanidinosuccinic acid is recognized as a uremic toxin, significantly impacting patients with renal failure. Its accumulation in the bloodstream is linked to the decline in renal function, leading to various metabolic disturbances.
- Metabolic Pathway : GSA is derived from the oxidation of argininosuccinic acid by free radicals, particularly in conditions where kidney function is compromised. The rising levels of urea inhibit the synthesis of arginine, resulting in increased GSA levels .
- Clinical Relevance : Elevated GSA levels are associated with vascular damage due to homocysteine accumulation, which poses risks for cardiovascular diseases in uremic patients . Studies indicate that dietary restrictions and renal protein leakage exacerbate this condition, necessitating targeted amino acid supplementation to mitigate toxin buildup .
Pharmacokinetics and Distribution
Research into the pharmacokinetics of GSA has revealed critical insights into its behavior in biological systems, particularly under pathological conditions.
- Animal Studies : In a study involving cisplatin-treated rats, GSA exhibited significantly altered pharmacokinetic parameters. The total clearance of GSA was reduced by 88% compared to normal rats, indicating impaired renal elimination during uremia . The area under the curve (AUC) for GSA was approximately seven times greater in these animals, suggesting prolonged exposure and potential toxicity .
- Central Nervous System Impact : The distribution of GSA between blood and cerebrospinal fluid (CSF) was also examined. The elimination clearance from CSF was found to be much higher than its influx clearance from blood, which may help maintain lower concentrations of GSA in the CSF under normal conditions .
Measurement Techniques
Accurate measurement of GSA levels is crucial for both clinical diagnostics and research applications.
- Analytical Methods : A novel method for quantifying GSA in serum and urine has been developed, which involves separating it from other guanidino compounds using adsorption techniques . This advancement enhances the reliability of biochemical assessments in patients suspected of having elevated GSA levels.
Therapeutic Potential
The implications of GSA extend beyond being merely a toxic compound; it also presents potential therapeutic avenues.
- Amino Acid Supplementation : Given its role as a uremic toxin, strategies involving amino acid supplementation—particularly arginine—are being explored to counteract the adverse effects associated with high GSA levels. This approach aims to restore metabolic balance and reduce vascular complications related to uremia .
- Research Directions : Ongoing studies are focused on understanding the broader biochemical pathways involving GSA and its potential modulation through dietary interventions or pharmacological agents.
Comparison with Similar Compounds
Guanidinosuccinic acid is part of a broader class of guanidine compounds, which include:
- Guanidinoacetic acid
- Guanidinoethanesulfonic acid
- N-acetylarginine
- β-guanidinopropionic acid
- Creatinine
- γ-guanidinobutyric acid
- Arginine
- Guanidine
- Methylguanidine
- Homoarginine
- α-guanidinoglutaric acid
Compared to these compounds, this compound is unique due to its specific formation pathway and its role as a uremic toxin. Its presence in the urine of patients with renal diseases highlights its diagnostic value .
Biological Activity
Guanidinosuccinic acid (GSA) is a compound of significant interest due to its biological activities, particularly in the context of uremia and its associated toxicities. This article explores the biological activity of GSA, focusing on its metabolic pathways, physiological effects, and implications in renal health.
- Chemical Formula: C₅H₉N₃O₄
- Molecular Weight: 175.1427 g/mol
- IUPAC Name: (2S)-2-carbamimidamidobutanedioic acid
- CAS Registry Number: 6133-30-8
Metabolic Pathways
GSA is primarily synthesized in the liver through the transamidination of arginine and aspartic acid. Studies have shown that when labeled this compound was isolated from the urine of rats administered with L-[guanidino-14C]arginine, it confirmed the liver's role in GSA metabolism .
Table 1: Metabolic Pathway of this compound
Step | Reaction | Enzyme |
---|---|---|
1 | Arginine → Aspartic Acid | Transamidination |
2 | Aspartic Acid + Arginine → GSA + Urea | Enzymatic Conversion |
Biological Activity and Toxicity
This compound is classified as a uremic toxin , accumulating in patients with renal failure. Its levels correlate with the severity of renal impairment, with concentrations reaching up to 65 nmol/g in brain tissues of non-dialyzed uremic patients . The accumulation of GSA is associated with several adverse effects:
- Neurological Effects: GSA has been linked to convulsive actions and toxicity. Experimental studies indicate that GSA can induce generalized convulsions in animal models when administered intraperitoneally . The brain concentration of GSA increases more slowly compared to other guanidino compounds, suggesting a delayed onset of its effects.
- Vascular Damage: Elevated levels of GSA contribute to vascular damage due to its role in homocysteine accumulation, which is exacerbated by dietary restrictions often seen in uremic patients .
Clinical Implications
The presence of GSA in uremic patients raises concerns regarding its management and treatment strategies. The accumulation of guanidino compounds like GSA necessitates careful monitoring and potential dietary adjustments to mitigate their toxic effects.
Case Study: Uremic Patients and this compound Levels
A study involving chronic renal failure patients demonstrated a significant correlation between elevated GSA levels and impaired kidney function. Patients exhibited increased serum concentrations of guanidino compounds, highlighting the need for targeted interventions to manage these metabolites effectively .
Pharmacokinetics
Pharmacokinetic studies indicate that GSA's clearance from the body is significantly impaired in individuals with renal dysfunction. The compound's accumulation in cerebrospinal fluid (CSF) under uremic conditions suggests that it may play a role in neurological complications associated with renal failure .
Properties
IUPAC Name |
2-(diaminomethylideneamino)butanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHOUVWJCQOYGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863695 | |
Record name | N-(Diaminomethylidene)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6133-30-8 | |
Record name | Guanidinosuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006133308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC49078 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Diaminomethylidene)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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